molecular formula C21H28N2O4 B1299421 3,5-Bis-(cyclohexanecarbonyl-amino)-benzoic acid CAS No. 337501-82-3

3,5-Bis-(cyclohexanecarbonyl-amino)-benzoic acid

Cat. No. B1299421
M. Wt: 372.5 g/mol
InChI Key: SGVKMYMWTMFTPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Bis-(cyclohexanecarbonyl-amino)-benzoic acid is a derivative of benzoic acid where the hydrogen atoms at the 3 and 5 positions are replaced with cyclohexanecarbonyl-amino groups. This modification significantly alters the chemical and physical properties of the original benzoic acid molecule, potentially leading to various applications in materials science and coordination chemistry.

Synthesis Analysis

The synthesis of derivatives of benzoic acid, such as 3,5-bis(aminomethyl)benzoic acid, involves multiple steps including bromination, azidonation, and reduction, starting from simpler compounds like 3,5-dimethylbenzoic acid . Although not directly related to the target compound, this process indicates the potential synthetic routes that could be adapted for the synthesis of 3,5-Bis-(cyclohexanecarbonyl-amino)-benzoic acid. The synthesis of related compounds, such as bis(benzo-15-crown-5) derivatives from cyclohexanedicarboxylic acids, demonstrates the feasibility of incorporating cyclohexane moieties into benzoic acid derivatives .

Molecular Structure Analysis

The molecular structure of 3,5-Bis-(cyclohexanecarbonyl-amino)-benzoic acid would be expected to feature a benzoic acid core with two bulky cyclohexanecarbonyl-amino substituents at the 3 and 5 positions. This steric hindrance could influence the compound's reactivity and interaction with other molecules. For instance, the lanthanide-based coordination polymers assembled from derivatives of 3,5-dihydroxy benzoates show how substituents on the benzoic acid core can support the formation of complex structures with metals .

Chemical Reactions Analysis

The chemical reactivity of 3,5-Bis-(cyclohexanecarbonyl-amino)-benzoic acid would likely be influenced by the electron-withdrawing effects of the cyclohexanecarbonyl groups and the steric bulk of the cyclohexane rings. These factors could affect the acid's ability to participate in typical benzoic acid reactions, such as esterification or amide formation. The synthesis of bis(benzo-15-crown-5) derivatives suggests that the cyclohexane ring can be incorporated into complex molecules without hindering the desired chemical transformations .

Physical and Chemical Properties Analysis

The introduction of cyclohexanecarbonyl-amino groups is expected to impact the solubility, melting point, and acidity of the benzoic acid. For example, the synthesis of organosoluble polyimides based on a bis(ether amine) containing a cyclohexane cardo group indicates that the incorporation of cyclohexane structures can enhance solubility in organic solvents . The physical properties such as film-forming ability, thermal stability, and tensile properties of related compounds could provide insights into the potential applications of 3,5-Bis-(cyclohexanecarbonyl-amino)-benzoic acid in materials science .

Scientific Research Applications

Discovery and Investigation of Antineoplastic Agents

A novel series of compounds, closely related to the structure of interest, demonstrated significant cytotoxic properties and showed potential as antineoplastic drug candidates due to their tumor-selective toxicity and ability to modulate multi-drug resistance. These compounds induced apoptosis, generated reactive oxygen species, activated certain caspases, and affected mitochondrial functions. Additionally, they displayed promising antimalarial and antimycobacterial properties, and were well tolerated in mice in short-term toxicity studies (Mohammad Hossain et al., 2020).

Degradation Processes of Related Compounds

Research on nitisinone, a compound with a similar functional group arrangement, focused on its stability and degradation products under various conditions. This study provides insights into the stability and potential environmental and medical implications of related compounds. Nitisinone's stability increased with the pH of the solution, and its major degradation products were identified, contributing to a better understanding of the risks and benefits associated with its use (H. Barchańska et al., 2019).

Antituberculosis Activity of Organotin Complexes

A review emphasized the antituberculosis activity of organotin complexes, including those with carboxylic acids as ligands. These complexes exhibit significant antituberculosis effects, with structural diversity and toxicity varying with the organic groups attached to the tin. This study highlights the potential of these complexes in tuberculosis treatment and the importance of further research on their properties and mechanisms of action (Humaira Iqbal et al., 2015).

Synthesis and Characterization of Salicylic Acid Derivatives

A study on a novel salicylic acid derivative explored its potential as an alternative compound to acetylsalicylic acid (ASA), focusing on its COX-2 specificity, toxicity profile, analgesic, anti-inflammatory, and antiplatelet activity. This research contributes to the development of new drugs with improved safety and efficacy profiles (Yudy Tjahjono et al., 2022).

Safety And Hazards

The safety and hazards associated with a compound depend on its specific chemical structure and properties. Unfortunately, specific information on the safety and hazards of “3,5-Bis-(cyclohexanecarbonyl-amino)-benzoic acid” was not found .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. Given the interest in compounds with similar functional groups for applications in catalysis, coordination chemistry, and molecular devices , it’s possible that “3,5-Bis-(cyclohexanecarbonyl-amino)-benzoic acid” could also have interesting applications in these areas.

properties

IUPAC Name

3,5-bis(cyclohexanecarbonylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O4/c24-19(14-7-3-1-4-8-14)22-17-11-16(21(26)27)12-18(13-17)23-20(25)15-9-5-2-6-10-15/h11-15H,1-10H2,(H,22,24)(H,23,25)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGVKMYMWTMFTPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC(=CC(=C2)C(=O)O)NC(=O)C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10360506
Record name 3,5-Bis-(cyclohexanecarbonyl-amino)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10360506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Bis-(cyclohexanecarbonyl-amino)-benzoic acid

CAS RN

337501-82-3
Record name 3,5-Bis-(cyclohexanecarbonyl-amino)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10360506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.